1-(3-Chloropyridin-2-YL)piperidin-4-amine
Overview
Description
1-(3-Chloropyridin-2-YL)piperidin-4-amine is a chemical compound with the molecular formula C10H14ClN3 It is characterized by a piperidine ring substituted with a 3-chloropyridin-2-yl group at the nitrogen atom
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and piperidine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 2-position of 3-chloropyridine, forming the desired product.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-YL)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Solvents: Common solvents include DMF, THF, and methanol.
Major Products:
Oxidation Products: N-oxides of the original compound.
Reduction Products: Various amine derivatives depending on the specific reducing agent used.
Substitution Products: Compounds where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(3-Chloropyridin-2-YL)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
- 1-(2-Chloropyridin-3-YL)piperidin-4-amine
- 1-(4-Chloropyridin-2-YL)piperidin-4-amine
- 1-(3-Bromopyridin-2-YL)piperidin-4-amine
Uniqueness: 1-(3-Chloropyridin-2-YL)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWPECUVIHDRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509185 | |
Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777009-05-9 | |
Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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